molecular formula C6H13BrClN B2603095 3-(2-bromoethyl)cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers CAS No. 2580208-93-9

3-(2-bromoethyl)cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers

Cat. No.: B2603095
CAS No.: 2580208-93-9
M. Wt: 214.53
InChI Key: KBXRKTHWTFTFOF-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)cyclobutan-1-amine;hydrochloride, also known as BECB, is a chemical compound with the CAS Number: 2580208-93-9 . It has a molecular weight of 214.53 .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Synthetic Methodologies and Reaction Mechanisms

  • Cyclobutane derivatives, including those related to 3-(2-Bromoethyl)cyclobutan-1-amine; hydrochloride, are synthesized through various methodologies, such as addition-intramolecular substitution sequences and palladium-catalyzed carbon-carbon bond cleavage/formation processes. These methods allow for the efficient synthesis of polysubstituted cyclobutanes, showcasing the versatility of cyclobutane derivatives in organic synthesis (Rammeloo, Stevens, & De Kimpe, 2002); (Matsuda, Shigeno, & Murakami, 2008).

  • The use of electrospray ionization mass spectrometry (ESI-MS) coupled to a microreactor has been explored for investigating reactions involving cyclobutane derivatives, highlighting the role of radical cations as reactive intermediates in the synthesis processes (Meyer & Metzger, 2003).

Applications in Medicinal Chemistry

  • Cyclobutane-containing compounds have been evaluated for their potential as anticancer agents. Studies on mixed-NH3/amine platinum (II) complexes featuring cyclobutane derivatives demonstrate marked cytotoxicity towards cancer cells, indicating the potential of cyclobutane derivatives in developing novel platinum-based anticancer drugs (Liu et al., 2013).

  • Diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes has been achieved through CuH-catalyzed hydroamination of strained trisubstituted alkenes. This method underscores the significance of cyclobutane derivatives in synthesizing biologically active compounds with multiple substituents and stereocenters, which are crucial in drug development (Feng et al., 2019).

Properties

IUPAC Name

3-(2-bromoethyl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN.ClH/c7-2-1-5-3-6(8)4-5;/h5-6H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXRKTHWTFTFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CCBr.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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